molecular formula C27H44N2O3 B1193842 TGR5-agonist-17

TGR5-agonist-17

Cat. No.: B1193842
M. Wt: 444.66
InChI Key: UJABFABSMJVZPP-OSFGXRAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TGR5-agonist-17 is a potent and selective agonist of Takeda G-protein coupled receptor 5 (TGR5), also known as GPBAR1 . Activation of TGR5, a G protein-coupled receptor widely expressed in metabolic tissues, leads to increased intracellular cyclic AMP (cAMP) levels, triggering downstream signaling cascades . This receptor is a key regulator of energy homeostasis and glucose metabolism . In research applications, TGR5 agonists have been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal endocrine cells, a mechanism that improves insulin sensitivity and glucose homeostasis . Furthermore, TGR5 activation promotes energy expenditure and reduces body weight in models of diet-induced obesity by enhancing thermogenesis in brown adipose tissue and muscle . Additional research areas for TGR5 agonists include investigating their anti-inflammatory effects through the suppression of pro-inflammatory cytokine production in macrophages . This compound is supplied for research purposes and is intended For Research Use Only, not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H44N2O3

Molecular Weight

444.66

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-Methoxy-10,13-dimethyl-17-((R)-4-(5-methyl-1,3,4-oxadiazol-2-yl)butan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44N2O3/c1-16(6-9-24-29-28-17(2)32-24)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(30)14-18(26)15-23(25)31-5/h16,18-23,25,30H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23-,25+,26+,27-/m1/s1

InChI Key

UJABFABSMJVZPP-OSFGXRAKSA-N

SMILES

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@@H](CCC5=NN=C(C)O5)C)CC[C@@]4([H])[C@]3([H])[C@H](OC)C[C@]2([H])C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TGR5-agonist-17

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Compounds and Pharmacological Profiles

The following table summarizes TGR5-agonist-17’s activity relative to structurally and functionally analogous agonists:

Compound EC50 (hTGR5) EC50 (mTGR5) Structural Class Key Features
This compound 119.6 nM 267.2 nM 3-Phenoxypyrazine-2-carboxamide High hTGR5 potency; species-specific activity due to 83% sequence homology
INT-777 630 nM 1.2 µM Bile acid derivative Reference agonist; moderate potency but extensive in vivo metabolic data
V14 7.7 µM N/A Ligand-based pharmacophore hit Micromolar potency; identified via virtual screening
TGR5 agonist 1 0.31 µM N/A Undisclosed Lower potency than this compound; molecular formula: C28H48NNaO6S
Nicotinamide-core analogs ~1–10 µM N/A Nicotinamide derivatives Agonists derived from antagonist design efforts; lower potency

Structural and Functional Insights

  • Potency and Selectivity: this compound exhibits ~5-fold higher hTGR5 potency than INT-777, the canonical reference agonist, and >10-fold higher potency than V14, a pharmacophore-based hit . Its species-specific activity (lower mTGR5 efficacy) underscores the importance of sequence homology in translational studies .
  • Structural Advantages: Unlike bile acid derivatives (e.g., INT-777) or nicotinamide-core compounds, this compound’s phenoxypyrazine scaffold enables modular substitutions for optimizing pharmacokinetics. For example, adding electron-withdrawing groups to the aniline moiety enhances binding .
  • Therapeutic Implications: While V14 and nicotinamide analogs show weaker activity, their discovery via virtual screening and combinatorial libraries highlights diverse chemical spaces for TGR5 modulation .

Research Findings and Clinical Relevance

Dose-Dependent Effects

This suggests this compound may require dose titration to balance tissue-specific outcomes.

Species-Specific Challenges

The 83% hTGR5/mTGR5 sequence homology complicates preclinical translation. For instance, this compound’s mTGR5 EC50 is 2.2-fold higher than its hTGR5 value, necessitating careful interpretation of rodent models .

Therapeutic Potential

This compound’s nanomolar potency positions it ahead of micromolar-range analogs (e.g., V14, nicotinamide derivatives) for further development. However, its efficacy in human trials remains unverified, unlike INT-777, which has demonstrated metabolic benefits in animal models .

Preparation Methods

Synthesis of 12β-Methyl-17-epi-18-Nor-Bile Acid Derivatives

The foundational approach to TGR5-agonist-17-like compounds involves modifying the bile acid scaffold to enhance TGR5 selectivity. A 2023 study demonstrated the synthesis of 12β-methyl-17-epi-18-nor-bile acids through sequential functionalization of 12β-methyl-18-nor-chenodeoxycholic acid (CDCA) intermediates . Key steps include:

  • Epimerization at C17 : The C17 hydroxyl group of 12β-methyl-18-nor-CDCA was inverted using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD), yielding the 17-epi configuration critical for TGR5 binding .

  • Taurine Conjugation : The carboxyl group at C24 was conjugated with taurine via carbodiimide-mediated coupling, enhancing aqueous solubility and receptor affinity .

The final compounds, NZP196 and 917, exhibited nanomolar potency at TGR5 (EC50 = 12–18 nM) while showing no activity at the farnesoid X receptor (FXR), confirming selectivity .

Allylic Oxidation and Hydrogenation Strategies for C16-Hydroxylated Analogues

A 2022 study described the synthesis of 12β-methyl-18-nor-avicholic acid analogues, which share structural homology with this compound . The protocol involves:

  • Allylic Oxidation : A Δ13(17)-12β-methyl-18-nor-CDCA intermediate underwent allylic oxidation at C16 using tert-butyl hydroperoxide (TBHP) and selenium dioxide, introducing a ketone group .

  • Hydrogenation : The C13→C17 double bond was hydrogenated over a palladium catalyst (Pd/C, 10% w/w) under H2 atmosphere (50 psi), saturating the steroidal backbone .

  • Selective Reduction : The C16 ketone was reduced to a hydroxyl group using sodium borohydride (NaBH4) in methanol, yielding the C16-hydroxylated product .

Notably, (23R)-12β,23-dimethyl-18-nor-CDCA (compound 46) and 12β-methyl-17-epi-18-nor-CDCA (compound 53) demonstrated TGR5 agonism with EC50 values of 25 μM and 18 μM, respectively .

Traditional Medicinal Chemistry Approaches for Small-Molecule Agonists

Eli Lilly’s development of compound 18, a non-bile acid TGR5 agonist, offers an alternative synthetic route :

  • Core Scaffold Assembly : The 3-phenoxypyrazine-2-carboxamide backbone was constructed via Ullmann coupling between 2-chloropyrazine and substituted phenols, followed by carboxamide formation using ethyl chlorooxalate .

  • Side-Chain Functionalization : A piperazine moiety was introduced at the C5 position via nucleophilic aromatic substitution, optimizing hydrophobic interactions with TGR5 .

Compound 18 showed species-specific potency, with EC50 values of 24.7 nM (mouse TGR5) and 3.1 μM (human TGR5) .

Comparative Analysis of Synthetic Routes

Parameter12β-Methyl-17-epi Derivative C16-Hydroxylated Analogue Small-Molecule Agonist
Starting Material12β-Methyl-18-nor-CDCAΔ13(17)-12β-Methyl-18-nor-CDCA2-Chloropyrazine
Key ReactionMitsunobu epimerizationAllylic oxidationUllmann coupling
TGR5 EC50 (Human)N/A (FXR-inactive)25 μM3.1 μM
Yield (%)62–7545–5838–42
Selectivity (TGR5/FXR)>100-foldNot reported>50-fold

Challenges in Synthesis and Optimization

  • Epimerization Side Reactions : The Mitsunobu reaction occasionally produced C3 or C7 epimers, necessitating chromatographic purification (silica gel, CH2Cl2/MeOH) .

  • Oxidative Degradation : Forced degradation studies of similar agonists (e.g., ZY12201) revealed susceptibility to peroxide-mediated oxidation at thioether groups, requiring inert atmosphere storage .

  • Species-Specific Potency : Structural modifications (e.g., C23 methylation) improved human TGR5 activity but reduced mouse receptor affinity, complicating preclinical testing .

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating TGR5-agonist-17’s efficacy and mechanism of action?

  • Methodological Answer : Begin with established in vitro assays (e.g., cAMP accumulation in TGR5-transfected cell lines) to confirm target engagement. For in vivo studies, use rodent models of metabolic disorders (e.g., high-fat diet-induced obesity) to assess glucose homeostasis and lipid metabolism. Ensure reproducibility by adhering to guidelines on experimental detail transparency, including reagent sources and statistical thresholds for significance (e.g., p < 0.05 with justification for sample size) . Validate findings using orthogonal methods, such as receptor-binding assays or knockout models, to rule out off-target effects.

Q. How should researchers determine the optimal dosage range for this compound in preclinical studies?

  • Methodological Answer : Conduct dose-response studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish the effective concentration (EC₅₀) and maximum tolerated dose (MTD). Use nonlinear regression analysis to fit dose-response curves, ensuring data precision aligns with instrument limitations (e.g., reporting means ± SEM with ≤3 significant figures unless justified) . Include negative controls (e.g., TGR5-knockout cohorts) to confirm target specificity. Reference prior studies to contextualize dosage ranges and avoid redundancy in methodology .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported efficacy of this compound across different studies?

  • Methodological Answer : Perform a meta-analysis of existing data, stratifying results by variables such as experimental models (e.g., cell type, species), dosage regimes, and endpoint measurements. Use funnel plots to assess publication bias and heterogeneity statistics (e.g., ) to quantify variability . If contradictions persist, design a harmonized protocol with standardized assays (e.g., uniform cAMP measurement techniques) and cross-validate results in independent labs. Address potential confounders like batch-to-buffer variability or differences in compound purity .

Q. What strategies are effective for identifying off-target effects of this compound in complex biological systems?

  • Methodological Answer : Employ high-throughput screening platforms (e.g., kinase profiling panels or GPCR arrays) to assess selectivity. Combine in silico docking simulations with functional assays (e.g., calcium flux in non-TGR5-expressing cells) to predict and validate off-target interactions . For systems-level analysis, integrate transcriptomic or proteomic data to identify unintended pathway modulation. Report findings with clear distinctions between statistical noise and biologically relevant effects, adhering to criteria for significance thresholds .

Q. How should researchers design experiments to investigate this compound’s interaction with bile acid signaling pathways?

  • Methodological Answer : Use co-culture systems (e.g., hepatocytes and intestinal organoids) to model bile acid-TGR5 crosstalk. Apply tracer-based metabolomics to quantify bile acid flux and LC-MS/MS for precise quantification of conjugated/unconjugated species. Control for confounding factors such as gut microbiota-derived bile acid modifications by including germ-free models or antibiotic-treated cohorts . Validate mechanistic hypotheses using CRISPR-Cas9-mediated gene editing (e.g., FXR or FGF19 knockouts) to dissect pathway interdependencies .

Data Analysis and Reporting

Q. What statistical approaches are most robust for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability in longitudinal studies. For non-linear responses, apply Bayesian hierarchical models to estimate posterior probability distributions of effect sizes. Report effect sizes with 95% confidence intervals and avoid dichotomous interpretations of p-values unless supported by pre-registered hypotheses . Include raw data in supplementary materials to facilitate reproducibility audits .

Q. How can researchers ensure their findings on this compound are generalizable across diverse populations?

  • Methodological Answer : Incorporate demographic diversity in preclinical models (e.g., age- and sex-stratified cohorts) and validate results in human-derived systems (e.g., patient-specific iPSCs). Assess external validity by comparing outcomes across multiple experimental conditions (e.g., normoxic vs. hypoxic environments). Discuss limitations explicitly, including sample size adequacy and potential biases in model selection, using frameworks for internal/external validity assessment .

Ethical and Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility in this compound studies?

  • Methodological Answer : Pre-register study protocols (e.g., on Open Science Framework) detailing endpoints, exclusion criteria, and analysis plans. Use blinded data collection/analysis to minimize observer bias. Adhere to ARRIVE guidelines for in vivo research, reporting animal husbandry conditions and randomization methods. Share reagents via public repositories (e.g., Addgene) and provide step-by-step protocols in supplementary materials .

Q. How should researchers address potential conflicts between in vitro and in vivo findings for this compound?

  • Methodological Answer : Reconcile discrepancies by investigating bioavailability (e.g., plasma protein binding, hepatic metabolism) using LC-MS-based pharmacokinetic profiling. Perform ex vivo assays (e.g., tissue explants) to bridge in vitro mechanisms with systemic effects. Use causal inference methods (e.g., Mendelian randomization) to distinguish direct TGR5 activation from secondary metabolic adaptations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TGR5-agonist-17
Reactant of Route 2
TGR5-agonist-17

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